molecular formula C14H14ClN5O6S B280350 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide

4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide

カタログ番号 B280350
分子量: 415.8 g/mol
InChIキー: JMACTOCEAXAYHU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential cancer treatment. This compound is designed to target specific enzymes and signaling pathways that are involved in the growth and survival of cancer cells.

作用機序

4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide works by binding to the active site of BTK and ITK, preventing them from phosphorylating downstream targets. This leads to a reduction in the activation of several signaling pathways that are involved in cancer cell growth and survival. In addition, 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide has been shown to induce apoptosis in cancer cells, further reducing their viability.
Biochemical and physiological effects:
In preclinical studies, 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. In terms of efficacy, 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide has demonstrated potent anti-tumor activity in several preclinical models of cancer, including lymphoma and leukemia.

実験室実験の利点と制限

One advantage of 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide is that it is a highly specific inhibitor of BTK and ITK, which are both validated targets for cancer therapy. This specificity reduces the risk of off-target effects and toxicity, which can be a concern with other broad-spectrum kinase inhibitors. However, one limitation of 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide is that it has only been studied in preclinical models, and clinical trials are needed to determine its safety and efficacy in humans.

将来の方向性

There are several potential future directions for the development of 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide as a cancer therapy. One area of focus is the development of combination therapies that utilize 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide in combination with other targeted therapies or chemotherapy. Another area of interest is the development of biomarkers that can predict which patients are most likely to respond to 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide treatment. Finally, there is ongoing research into the potential use of 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide in other diseases, such as autoimmune disorders and inflammatory diseases.

合成法

The synthesis of 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 4-chloro-3-nitropyrazole with N-(3-morpholin-4-ylsulfonylphenyl)acetamide in the presence of a catalyst. The resulting intermediate is then treated with a reagent to form the final product. This synthesis method has been optimized to produce high yields of 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide with good purity.

科学的研究の応用

4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have demonstrated that 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide is a potent inhibitor of several key signaling pathways that are involved in cancer cell growth and survival. Specifically, 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are both important targets for cancer therapy.

特性

分子式

C14H14ClN5O6S

分子量

415.8 g/mol

IUPAC名

4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C14H14ClN5O6S/c15-11-12(17-18-13(11)20(22)23)14(21)16-9-2-1-3-10(8-9)27(24,25)19-4-6-26-7-5-19/h1-3,8H,4-7H2,(H,16,21)(H,17,18)

InChIキー

JMACTOCEAXAYHU-UHFFFAOYSA-N

異性体SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl

SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl

正規SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。